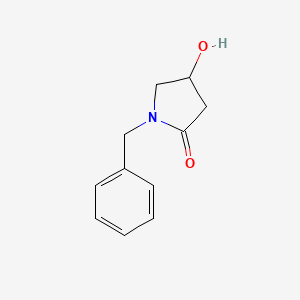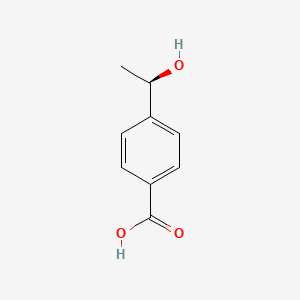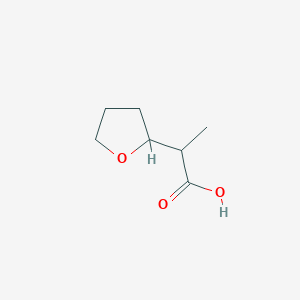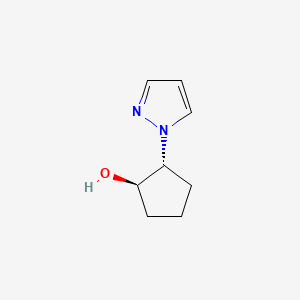
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
Overview
Description
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound belongs to the class of cyclopentane derivatives, which are known for their diverse biological activities. The purpose of
Mechanism of Action
The mechanism of action of ((1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is not fully understood. However, it is believed to exert its biological activities through its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and reactive oxygen species, thereby reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (this compound)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It can also increase the levels of anti-inflammatory cytokines such as interleukin-10. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ((1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol in lab experiments is its ability to modulate multiple signaling pathways, making it a potential candidate for the treatment of various diseases. However, one of the limitations is the lack of information on its pharmacokinetics and toxicity, which makes it difficult to determine its suitability for use in humans.
Future Directions
There are several future directions for the research on ((1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its pharmacokinetics, toxicity, and efficacy in humans. Additionally, the development of analogs with improved pharmacological properties may lead to the discovery of more effective drugs.
In conclusion, (this compound)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is a promising compound with potential pharmaceutical applications. Its ability to modulate multiple signaling pathways makes it a potential candidate for the treatment of various diseases. However, further studies are needed to determine its pharmacokinetics, toxicity, and efficacy in humans.
Scientific Research Applications
((1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. It has also been shown to have anticancer properties and can inhibit the growth of cancer cells.
properties
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRXYSLZWESBK-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230804 | |
| Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1251925-18-4 | |
| Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one](/img/structure/B3376964.png)

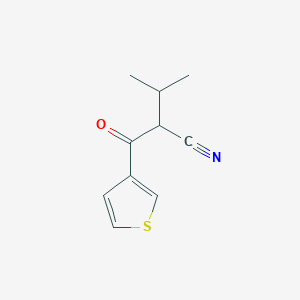

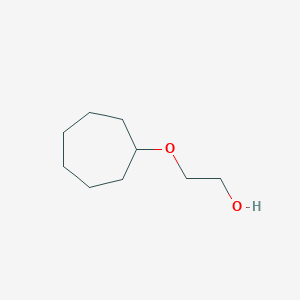


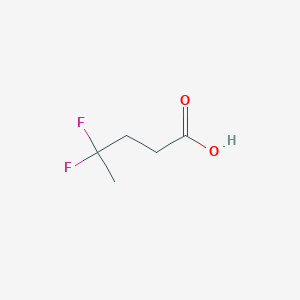
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)
